molecular formula C10H20N2O2 B2535464 Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate CAS No. 1363381-81-0

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate

Cat. No.: B2535464
CAS No.: 1363381-81-0
M. Wt: 200.282
InChI Key: OGHGAJBVNRZRIL-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Conformationally Restricted GABA Analogues

Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate has been used in the synthesis of conformationally restricted analogues of GABA, such as cis-(2-aminocyclobutyl)acetic acid. These analogues are important in studying neurotransmitter systems and could have implications in neurological research (Awada et al., 2014).

2. Development of Potential Carcinostatics

Research has been conducted on the synthesis and biological properties of erythro- and threo-beta-fluoroaspartic acid and erythro-beta-fluoroasparagine, which are potential carcinostatics. These compounds were synthesized using di-tert-butyl 2-amino-3-fluoro-2-butene-1,4-dioate [(E)- and (Z)-2], highlighting the role of tert-butyl amino acids in developing cancer treatment agents (Wanner et al., 1980).

3. Synthesis of Spirocyclic Indoline Lactone

The compound has been used in the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, which is a step in synthesizing spirocyclic indoline lactone. This process is significant in the development of complex organic molecules, which can have various applications in medicinal chemistry (Hodges et al., 2004).

4. Creation of Chiral Cyclic Amino Acid Esters

This compound has been utilized in the synthesis of chiral cyclic amino acid esters, which are important in the development of chiral catalysts and can influence asymmetric synthesis processes (Moriguchi et al., 2014).

5. Anionic Cascade Recyclization in Organic Synthesis

This compound plays a role in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. Such processes are crucial in the field of organic synthesis, providing pathways to create complex heterocyclic structures (Ivanov, 2020).

Mechanism of Action

Target of Action

The primary targets of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate are currently unknown . This compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina Therefore, it might interact with glycine receptors or other proteins involved in glycine metabolism.

Mode of Action

As a glycine derivative , it might mimic the action of glycine by binding to glycine receptors and modulating their activity This could result in changes in neuronal excitability and neurotransmission

Biochemical Pathways

Given its structural similarity to glycine , it might be involved in the glycine, serine, and threonine metabolism pathway. This could potentially influence the synthesis and degradation of these amino acids and their derivatives, affecting various physiological processes. More research is needed to identify the exact pathways affected by this compound.

Result of Action

As a potential glycine analog , it might affect neuronal excitability and neurotransmission, leading to changes in various neurological functions.

Action Environment

The action of this compound can be influenced by various environmental factors These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is present These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets

Properties

IUPAC Name

tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8(12)6-4-7(11)5-6/h6-8H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGAJBVNRZRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC(C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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